Simmitecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Simmitecan is a potent topoisomerase I inhibitor, is also a promising water-soluble prodrug of chimmitecan, exhibiting potent antitumor activities both in vitro and in vivo by inhibiting topoisomerase I.
Scientific Research Applications
1. Pharmacokinetics and Metabolism
Simmitecan, an anticancer prodrug, undergoes metabolic transformation into its active metabolite, chimmitecan. Studies have focused on understanding its pharmacokinetics and metabolism in various biological systems. For example, Hu et al. (2011) developed a method for determining simmitecan and chimmitecan in plasma samples, addressing the rapid conversion of simmitecan to chimmitecan by blood carboxylesterase during sampling (Hu et al., 2011). Similarly, Zhou et al. (2021) developed and validated a liquid chromatography-tandem mass spectrometry method for simultaneous determination of simmitecan and chimmitecan in human plasma, contributing to pharmacokinetic studies in cancer patients (Zhou et al., 2021).
2. Clinical Studies on Anticancer Efficacy
Clinical trials have been conducted to evaluate the efficacy of simmitecan in cancer treatment. For instance, Zhang et al. (2022) reported a phase Ib trial investigating the safety and anti-tumor effect of simmitecan alone or in combination with other drugs in patients with advanced solid tumors. The study demonstrated a manageable safety profile and potential efficacy of simmitecan in cancer therapy (Zhang et al., 2022).
3. Molecular Mechanism of Action
The molecular mechanism of simmitecan involves the inhibition of topoisomerase I, which is crucial for DNA replication and cell division. The hydrochloride salt form of simmitecan, once administered, gets hydrolyzed by carboxylesterase to produce chimmitecan, which then inhibits topoisomerase I and induces apoptosis in cancer cells. This mechanism highlights its potential as an effective antineoplastic agent (Definitions, 2020).
4. Species Differences in Drug Activity
Studies have also focused on the different responses to simmitecan across various species. Hu et al. (2013) examined the pharmacokinetics and disposition of simmitecan in different experimental animals, highlighting significant species differences in the biotransformation of simmitecan to its active metabolite. This research is crucial for understanding the drug's efficacy and safety across different biological systems (Hu et al., 2013).
properties
CAS RN |
1247847-78-4 |
---|---|
Product Name |
Simmitecan |
Molecular Formula |
C34H38N4O6 |
Molecular Weight |
598.68872 |
IUPAC Name |
(S)-10-allyl-4-ethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride |
InChI |
InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1 |
InChI Key |
UWNITDCAZZJJFF-GXUZKUJRSA-N |
SMILES |
O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl. |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Simmitecan; Camptothecin LP. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.